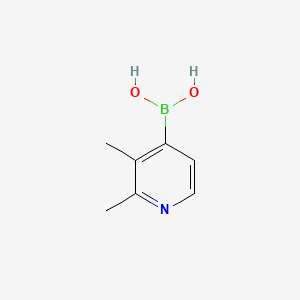
(2,3-Dimethylpyridin-4-YL)boronic acid
描述
(2,3-Dimethylpyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO2 and a molecular weight of 150.97 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique reactivity and versatility.
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
In the context of SM cross-coupling reactions, (2,3-Dimethylpyridin-4-YL)boronic acid acts as a nucleophile . The boronic acid moiety transfers an organic group to a palladium complex in a process known as transmetalation . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
In general, boronic acids are involved in the formation of carbon-carbon bonds via sm cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Pharmacokinetics
It’s known that the compound is a solid and should be stored at temperatures below -20°c . Its melting point is above 168°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of various pharmaceuticals .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the SM cross-coupling reactions in which these compounds are used are typically performed under mild conditions and are tolerant of many functional groups . Additionally, boronic acids are generally stable and environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpyridin-4-YL)boronic acid typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale borylation reactions similar to those used in laboratory settings. The scalability of these reactions allows for the efficient production of boronic acid derivatives.
化学反应分析
Types of Reactions
(2,3-Dimethylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols, and ketones (from oxidation reactions).
科学研究应用
(2,3-Dimethylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity but different structural properties.
4-Formylphenylboronic Acid: Used in similar synthetic applications but has different electronic properties due to the formyl group.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity.
Uniqueness
(2,3-Dimethylpyridin-4-YL)boronic acid is unique due to the presence of the dimethylpyridine moiety, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
(2,3-dimethylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCDMDXESHLLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


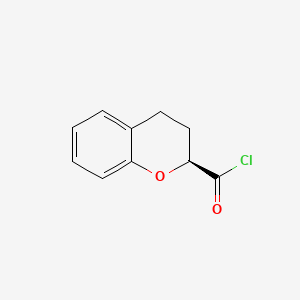
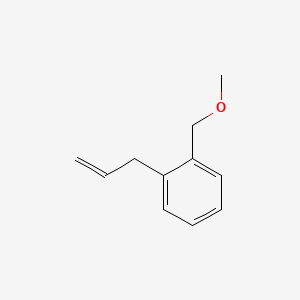
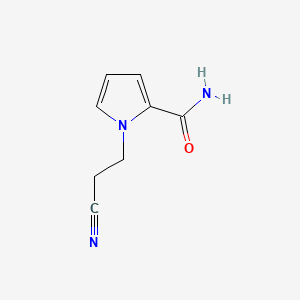
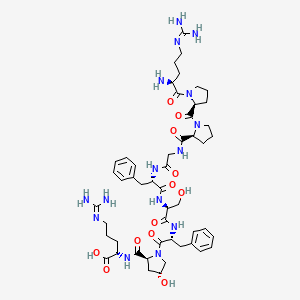
![5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)](/img/structure/B590752.png)
![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)
